molecular formula C17H16N6O5 B14776423 Pomalidomide-CO-C3-azide

Pomalidomide-CO-C3-azide

Cat. No.: B14776423
M. Wt: 384.3 g/mol
InChI Key: IQDAUQZEUZNBJF-UHFFFAOYSA-N
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Description

Pomalidomide-CO-C3-azide is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions. The process may involve the use of coupling agents and solvents to facilitate the reaction. For instance, a continuous flow synthesis approach has been developed to improve the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis are preferred due to their scalability and reproducibility. These methods allow for the production of this compound with a purity greater than 99%, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-CO-C3-azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Copper(I) catalysts are often used in click chemistry reactions involving azides.

    Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used to convert the azide group to an amine.

    Oxidation Reactions: Oxidizing agents like peroxides may be used, though these reactions are less frequently employed.

Major Products Formed:

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

Pomalidomide-CO-C3-azide has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-CO-C3-azide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its azide functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable in the development of targeted therapies and PROTACs, setting it apart from other IMiDs .

Properties

Molecular Formula

C17H16N6O5

Molecular Weight

384.3 g/mol

IUPAC Name

4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide

InChI

InChI=1S/C17H16N6O5/c18-22-19-8-2-5-12(24)20-10-4-1-3-9-14(10)17(28)23(16(9)27)11-6-7-13(25)21-15(11)26/h1,3-4,11H,2,5-8H2,(H,20,24)(H,21,25,26)

InChI Key

IQDAUQZEUZNBJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN=[N+]=[N-]

Origin of Product

United States

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